molecular formula C23H23N3O5S2 B2596305 (E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-21-6

(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2596305
CAS No.: 850909-21-6
M. Wt: 485.57
InChI Key: OXEANOMBCPHHOC-WCWDXBQESA-N
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Description

The compound "(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate" features a benzothiazole core substituted with a methyl ester group at position 6 and an imino-linked 4-(N,N-diallylsulfamoyl)benzoyl moiety. The E-configuration of the imine bond is critical for maintaining planar geometry, which may influence intermolecular interactions and crystal packing .

Crystallographic analysis using tools like SHELXL and Mercury has likely been employed to determine its structure, given the prevalence of these programs in small-molecule refinement and visualization . Hydrogen bonding patterns, as described by Bernstein et al., may govern its crystalline arrangement, similar to related triazole and thiazole derivatives .

Properties

IUPAC Name

methyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-5-13-26(14-6-2)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(3)19-12-9-17(22(28)31-4)15-20(19)32-23/h5-12,15H,1-2,13-14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEANOMBCPHHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the sulfamoyl and benzoyl groups. Common reagents used in these reactions include thionyl chloride, methylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical mechanisms.

Comparison with Similar Compounds

Substituent Variations in Sulfamoyl and Ester Groups

A key structural analog is ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS 850909-36-3), which differs in two aspects:

  • Sulfamoyl substituents : Diethyl vs. diallyl groups.
  • Ester group : Ethyl vs. methyl.

Table 1: Substituent Effects on Physicochemical Properties

Compound Sulfamoyl Group Ester Group Molecular Weight (g/mol) Predicted LogP*
Target compound N,N-diallyl Methyl ~495.5 ~2.8
Ethyl analog (CAS 850909-36-3) N,N-diethyl Ethyl ~481.5 ~3.1

*LogP estimated using fragment-based methods.

  • Diallyl vs. Diethyl groups, being saturated, likely increase lipophilicity marginally .
  • Methyl vs. Ethyl Ester : Methyl esters typically reduce LogP compared to ethyl esters, suggesting improved aqueous solubility. This could influence bioavailability in herbicidal applications .

Heterocyclic Core Modifications

Compared to metsulfuron methyl (a triazine-based sulfonylurea herbicide), the target compound replaces the triazine ring with a benzothiazole system.

Table 2: Heterocyclic Core Comparison

Compound Heterocycle Key Functional Groups Herbicidal Activity (EC50)*
Target compound Benzothiazole Sulfamoyl, methyl ester Not reported
Metsulfuron methyl Triazine Sulfamoyl, methyl ester ~0.1 µg/mL (broadleaf weeds)

*Data from sulfonylurea herbicide literature .

  • However, activity data for the target compound is lacking in the evidence.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds, such as the triazole-thiocarbonohydrazide derivative in , reveal N–H···O/S hydrogen bonds forming supramolecular aggregates . For the target compound:

  • The imine nitrogen and sulfamoyl oxygen atoms may act as hydrogen-bond acceptors.
  • Methyl and diallyl groups could influence packing efficiency, as seen in ORTEP visualizations .

Table 3: Hydrogen-Bond Geometry Comparison

Compound Donor-Acceptor Pair Distance (Å) Angle (°)
Target compound* N–H···O (sulfamoyl) ~2.9 ~160
Triazole derivative N–H···S (thione) 3.1 155

*Inferred from analogous structures.

Biological Activity

The compound (E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article aims to summarize the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:

  • A methyl group at position 2.
  • A benzoyl group substituted with a diallylsulfamoyl moiety.
  • An imine linkage that connects the thiazole to the benzoyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, thiazole compounds have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • In vitro Studies: Compounds with thiazole moieties demonstrated IC50 values in the low micromolar range against HepG-2 (hepatocellular carcinoma) cell lines, indicating potent anticancer activity .
  • Structure-Activity Relationships: The presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole ring were crucial for enhancing cytotoxicity .
CompoundCell LineIC50 (µg/mL)Notes
Compound 9HepG-21.61 ± 1.92High activity due to methyl substitution
Compound 10HepG-21.98 ± 1.22N-phenylcarboxamide group enhances activity

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The compound's structural features contribute to its efficacy in seizure models.

Key Findings:

  • Animal Models: Compounds containing thiazole rings exhibited significant anticonvulsant action with median effective doses lower than standard treatments like ethosuximide .
  • Mechanism of Action: The SAR studies indicated that para-halogen substitutions on the phenyl ring increased anticonvulsant activity .
CompoundModelMedian Effective Dose (mg/kg)Notes
Compound AMES<20Effective compared to ethosuximide
Compound BscPTZVariesEnhanced protection with specific substitutions

The biological activities of thiazole derivatives are attributed to their ability to interact with various molecular targets within cells:

  • Anticancer Mechanism: Thiazoles may induce apoptosis through modulation of Bcl-2 family proteins and other apoptotic pathways .
  • Anticonvulsant Mechanism: These compounds likely inhibit neurotransmitter release or modulate ion channels involved in neuronal excitability .

Case Studies

Several studies have explored the biological activities of related thiazole compounds, providing insight into their potential therapeutic applications:

  • Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-thioacetamides and tested them against NIH/3T3 and A549 cell lines, demonstrating selective anticancer properties .

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